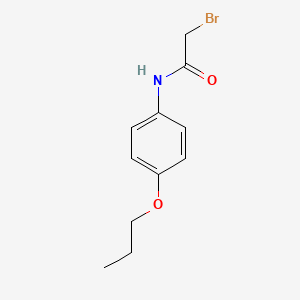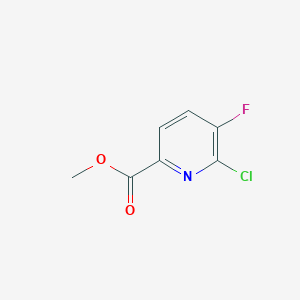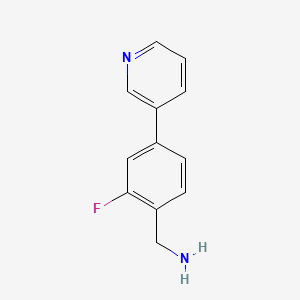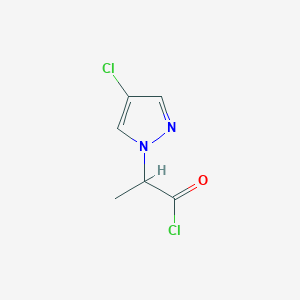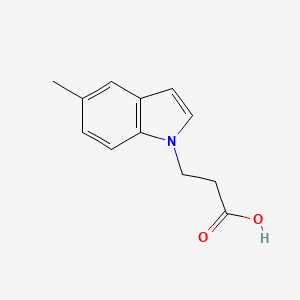
3-(5-甲基-1H-吲哚-1-基)丙酸
描述
“3-(5-methyl-1H-indol-1-yl)propanoic acid” is a chemical compound with the molecular formula C12H13NO2 . It has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da .
Molecular Structure Analysis
The InChI code for “3-(5-methyl-1H-indol-1-yl)propanoic acid” is 1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .科学研究应用
吲哚合成和分类吲哚化合物,包括3-(5-甲基-1H-吲哚-1-基)丙酸,由于其复杂的结构和生物学相关性,在有机化学和药物研究中起着关键作用。Taber和Tirunahari(2011)对吲哚合成进行了全面回顾,重点介绍了构建吲哚核的各种策略。这种分类有助于理解类似于3-(5-甲基-1H-吲哚-1-基)丙酸的化合物的合成途径,说明了它在开发新的有机合成方法中的重要性(Taber & Tirunahari, 2011)。
生物质衍生的乙酰丙酸在药物合成中的应用乙酰丙酸是一种关键的生物质衍生化学品,展示了可再生资源在药物合成中的潜力。Zhang等人(2021)讨论了其在制造有价值的化学品,包括药物前体和中间体中的应用。这项研究强调了生物质衍生化合物在药物化学中的广泛应用,可能包括用于治疗目的的3-(5-甲基-1H-吲哚-1-基)丙酸的合成或修饰(Zhang et al., 2021)。
吲哚-3-甲醇和肝脏保护吲哚衍生物,特别是吲哚-3-甲醇(I3C)及其代谢物对肝脏的保护作用突显了吲哚的治疗潜力。Wang等人(2016)回顾了I3C对各种慢性肝脏损伤的多效保护作用,暗示类似于3-(5-甲基-1H-吲哚-1-基)丙酸的衍生物可能在肝脏保护中提供类似的益处(Wang et al., 2016)。
生物质和衍生品生产的乳酸Gao等人(2011)探讨了从生物质中生产乳酸及其转化为有价值化学品。这项研究对于理解生物质转化为各种化学化合物的过程至关重要,可能包括3-(5-甲基-1H-吲哚-1-基)丙酸,从而展示了生物质作为化学合成可再生资源的多功能性(Gao et al., 2011)。
未来方向
作用机制
- In particular, IPA has been investigated for its protective effects against amyloid-beta (Aβ)-mediated damage in neurons .
Target of Action
Mode of Action
Pharmacokinetics
- IPA is absorbed in the gastrointestinal tract after oral administration. It distributes widely in tissues due to its lipophilic nature. IPA undergoes hepatic metabolism, with potential conjugation to glucuronic acid. Elimination occurs primarily via urine. Its bioavailability depends on factors like absorption efficiency and metabolism .
Result of Action
- IPA’s effects are context-dependent:
- It protects neurons from Aβ-induced toxicity. By scavenging free radicals, it reduces oxidative damage. It may modulate inflammatory responses. IPA promotes cell survival pathways .
生化分析
Biochemical Properties
3-(5-methyl-1H-indol-1-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(5-methyl-1H-indol-1-yl)propanoic acid, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can influence metabolic pathways and cellular processes. Additionally, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Cellular Effects
3-(5-methyl-1H-indol-1-yl)propanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects are crucial in understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Molecular Mechanism
The molecular mechanism of 3-(5-methyl-1H-indol-1-yl)propanoic acid involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives have been shown to inhibit α-glucosidase through non-competitive inhibition . Additionally, they can induce apoptosis by inhibiting tubulin polymerization, which is a critical process in cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1H-indol-1-yl)propanoic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. Indole derivatives have been reported to induce time- and dose-dependent effects on cell viability and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent cytotoxicity effects on cancer cell lines . At higher doses, these compounds can induce significant apoptosis and cell cycle arrest. It is essential to determine the threshold and toxic effects to ensure safe and effective therapeutic use.
Metabolic Pathways
3-(5-methyl-1H-indol-1-yl)propanoic acid is involved in various metabolic pathways. Indole derivatives are metabolized through pathways such as the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway . These pathways involve interactions with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(5-methyl-1H-indol-1-yl)propanoic acid within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins, affecting their localization and accumulation . These interactions can influence the compound’s efficacy and safety profile, making it essential to study its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 3-(5-methyl-1H-indol-1-yl)propanoic acid plays a significant role in its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(5-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGRUQKMQDKPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679892 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-86-6 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)


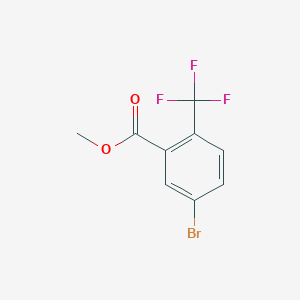
![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)

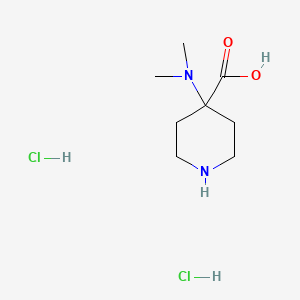
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)
